N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester
Description
Benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that features a benzyl group, an iodophenyl group, and a propanoate ester
Properties
IUPAC Name |
benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24INO4/c1-21(2,3)27-20(25)23-18(13-15-9-11-17(22)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFVQYEFNNROZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Iodo-L-phenylalanine
Reaction conditions :
-
Substrate : 4-Iodo-L-phenylalanine
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Mechanism : Schotten-Baumann reaction under biphasic conditions.
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Optical purity : Maintains L-configuration ([α]D = +22.5° in ethyl acetate).
Critical considerations :
Benzyl Esterification of Boc-4-Iodo-L-phenylalanine
Reaction conditions :
-
Substrate : Boc-4-iodo-L-phenylalanine
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Mechanism : Nucleophilic acyl substitution.
Optimization insights :
One-Pot Protection-Esterification Approach
A streamlined method combining Boc protection and benzylation in a single reactor is under development. Preliminary data suggest:
Reaction Optimization and Analytical Characterization
Solvent and Temperature Effects
| Parameter | Boc Protection | Benzylation |
|---|---|---|
| Solvent | Dioxane/water | DMF |
| Temperature | 0–5°C | 25°C |
| Reaction Time | 2 h | 12 h |
Benzylation at ambient temperature prevents iodine dissociation, while low-temperature Boc protection mitigates racemization.
Purity and Stereochemical Analysis
Industrial-Scale Production Challenges
Scalability of Benzylation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions might target the iodophenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while substitution could introduce various functional groups into the iodophenyl ring.
Scientific Research Applications
Chemistry
N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester serves as a building block for the synthesis of more complex molecules. Its iodophenyl group allows for nucleophilic substitution reactions, which can introduce various functional groups into the molecule. This property is particularly valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound is utilized to study biological pathways and interactions. The ability to modify its structure enables researchers to investigate how changes affect biological activity, making it useful in pharmacological studies .
Medicine
The compound has potential applications in medicinal chemistry , where it may be developed into pharmaceutical agents. Its structure allows it to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This could lead to the development of new therapeutic agents for various diseases .
Case Study 1: Pharmacological Activity
Research has indicated that derivatives of this compound exhibit significant pharmacological activity against certain cancer cell lines. The iodophenyl group enhances the compound's ability to interact with biological targets, leading to increased efficacy in inhibiting tumor growth .
Case Study 2: Synthesis of Peptide Analogues
A study demonstrated the use of this compound in synthesizing peptide analogues that exhibit improved stability and bioactivity compared to their non-modified counterparts. The incorporation of the tert-butyl carbonyl group aids in protecting sensitive functional groups during synthesis, facilitating the creation of complex peptide structures .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Benzyl (2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Uniqueness
The presence of the iodophenyl group in N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester might confer unique reactivity and biological activity compared to its bromine or chlorine analogs. This could make it particularly valuable in certain chemical or biological contexts.
Biological Activity
N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester (CAS Number: 129150-58-9) is a derivative of phenylalanine, an essential amino acid known for its role in protein synthesis and various metabolic processes. This compound, characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry.
- Molecular Formula : C21H24INO4
- Molar Mass : 481.32 g/mol
- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate
- Purity : Typically ≥ 95% .
The biological activity of this compound can be attributed to its interactions with various biological targets. It primarily functions as an amino acid derivative that may modulate protein synthesis and enzyme activity. Notably, it has been studied for its role in:
- T-cell Activation : The compound appears to enhance T-cell receptor-mediated activation, potentially influencing immune responses .
- Cell Proliferation : It has been shown to promote cell proliferation in specific contexts, possibly through interactions with cell surface glycoproteins .
Biological Studies and Findings
Several studies have investigated the biological implications of this compound:
- T-cell Coactivation : Research indicates that this compound acts as a positive regulator of T-cell coactivation. It binds to receptors involved in T-cell signaling, enhancing proliferation and activation pathways .
- In Vitro Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies have highlighted its efficacy against murine leukemia and human cervix carcinoma cells .
- Physiological Processes : The compound may influence physiological processes by acting as a serine exopeptidase, which regulates peptide hormones and growth factors through cleavage activities .
Case Study 1: T-cell Proliferation
A study conducted on lymphocyte cultures showed that this compound significantly increased T-cell proliferation when combined with specific antigens. This effect was attributed to enhanced signaling through the T-cell receptor complex.
Case Study 2: Anticancer Properties
In vitro experiments demonstrated that the compound inhibited the growth of HeLa cells by inducing apoptosis. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic strategies for preparing N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester, and how do intermediates influence yield?
Answer:
The compound is synthesized via a multi-step route starting with commercially available N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH). Methylation of the carboxyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the methyl ester derivative (Boc-Phe(4-I)-OMe) . Critical intermediates include triflate or stannane precursors for functionalization. For example, palladium-catalyzed coupling reactions (e.g., Stille reaction) are employed to introduce radioiodine or other substituents, with tert-butyl and phenylmethyl esters acting as acid-labile protecting groups to prevent side reactions . Key challenges involve optimizing solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency and minimize dehalogenation .
Advanced: How do competing side reactions (e.g., deiodination, ester hydrolysis) affect the stability of this compound during radiosynthesis?
Answer:
Radiosynthesis introduces instability due to β-decay of radioisotopes (e.g., ¹²⁵I) and solvent-mediated hydrolysis. For example, the tert-butyl ester group is susceptible to acidic conditions, while the phenylmethyl ester is more stable but requires harsher deprotection (e.g., HBr/AcOH). Data from isotopic labeling studies show that using aprotic solvents (e.g., DMSO) and low temperatures (−20°C to 0°C) reduces deiodination to <5% . Contradictions arise in literature: some protocols report >90% radiochemical purity with tert-butyl protection, while others favor benzyl esters for longer shelf life . Mitigation strategies include adding radical scavengers (e.g., ascorbic acid) and rigorous exclusion of moisture .
Basic: What analytical methods are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.40–1.45 ppm (tert-butyl, 9H), δ 3.70–3.75 ppm (ester methyl), and δ 7.20–7.40 ppm (aromatic protons) .
- Elemental Analysis : Expected C/H/N ratios must align with theoretical values (e.g., C: 51.74%, H: 5.70%, N: 3.77% for tert-butyl-protected intermediates) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., deiodinated byproducts) .
Advanced: How can isotopic labeling (e.g., ¹²⁵I, ¹³C) of this compound be optimized for protein interaction studies?
Answer:
Isotopic labeling requires precursor design. For ¹²⁵I, a tin precursor (e.g., N-Boc-4-trimethylstannyl-L-phenylalanine tert-butyl ester) undergoes iododestannylation with Na¹²⁵I in chloramine-T/ethanol, achieving >85% radiochemical yield . For ¹³C labeling, cyanation via Pd(0)/CuI catalysts in DMF introduces ¹³C-enriched nitriles at the 4-position, but competing triflate hydrolysis must be suppressed by using anhydrous conditions . Contradictory reports highlight solvent-dependent yields: acetonitrile favors cyanation (75% yield), while DMF reduces side products but lowers efficiency .
Basic: What are the primary applications of this compound in bioconjugation or protein engineering?
Answer:
The tert-butyl-carbonyl and phenylmethyl ester groups enable site-specific modifications. For example:
- Fluorescent Probes : The iodo group is replaced with azidomethyl or cyanobenzyl tags via Sonogashira coupling for Förster resonance energy transfer (FRET) studies .
- Unnatural Amino Acids : Used to incorporate iodinated phenylalanine analogs into proteins via solid-phase peptide synthesis (SPPS), enabling X-ray crystallography phasing .
Advanced: What mechanistic insights explain regioselectivity in palladium-mediated cross-coupling reactions involving this compound?
Answer:
Regioselectivity in aryl-iodide couplings is governed by electronic effects. The electron-withdrawing tert-butyl carbonyl group activates the 4-position for nucleophilic attack, favoring oxidative addition of Pd(0) to the C–I bond. Density functional theory (DFT) studies suggest that steric hindrance from the tert-butyl group disfavors ortho substitution (<2% yield) . Competing pathways (e.g., homocoupling) are suppressed using ligand-free Pd(OAc)₂ and excess boronic acids .
Basic: How should this compound be stored to prevent degradation, and what stability data exist?
Answer:
- Storage : −20°C under argon, shielded from light. The phenylmethyl ester enhances hydrolytic stability compared to methyl esters (t₁/₂ >6 months vs. 2 weeks at 4°C) .
- Stability Data : Accelerated degradation studies (40°C/75% RH) show <10% decomposition over 30 days, with major degradation products being deiodinated and hydrolyzed derivatives .
Advanced: How can conflicting data on solvent effects in cyanation reactions be resolved?
Answer:
Contradictory reports on cyanation efficiency (e.g., DMF vs. acetonitrile) stem from solvent polarity and Pd catalyst solubility. Experimental validation using kinetic studies reveals that DMF increases reaction rate (k = 0.45 min⁻¹) but promotes triflate hydrolysis, while acetonitrile (k = 0.28 min⁻¹) improves selectivity . A mixed solvent system (DMF:MeCN = 1:3) balances speed and selectivity, achieving 82% yield with <5% hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
